molecular formula C10H12N4 B2936483 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine CAS No. 60639-28-3

2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B2936483
CAS No.: 60639-28-3
M. Wt: 188.234
InChI Key: SEJKDZHMMJUZHS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. For example, it reacts with active methylene compounds (e.g., diphenylimidazolone precursors) under reflux in glacial acetic acid to form derivatives such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one (compound 12, 80% yield) . Key spectral data for compound 12 includes IR absorption at 1724 cm⁻¹ (C=O) and 3166 cm⁻¹ (NH), as well as distinct ¹H-NMR signals in DMSO-d₆ .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJKDZHMMJUZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 3-amino-2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, allowing for better control over reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1h-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of both pyrazole and pyridine rings allows for multiple binding interactions, enhancing its efficacy as a bioactive molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in core architecture and substituents. For instance, imidazo[1,2-a]pyridine derivatives (e.g., compounds 13–19 in ) replace the pyridine core with a fused imidazo-pyridine system. These derivatives also feature substituents like 3,5-dimethylisoxazole and varied amine groups (e.g., tert-butyl, adamantyl, cyclohexyl), which influence steric bulk and electronic profiles .

Spectral and Physicochemical Properties

The target compound’s derivatives display distinct spectral features. Compound 12 shows IR stretches for C=O and NH groups, absent in the parent compound, due to imidazolone formation . In contrast, imidazo[1,2-a]pyridine derivatives (e.g., compound 13) exhibit ¹H-NMR signals for aromatic protons (δ 6.8–8.2 ppm) and aliphatic substituents (e.g., tert-butyl at δ 1.4 ppm), alongside HRMS data confirming molecular ion peaks .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Yield (%) Key Spectral Data Reference
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-amine Pyridine 3,5-Dimethylpyrazole, 3-amine - Not provided in evidence
Compound 12 Imidazolone 4,4-Diphenyl, pyrazolyl 80 IR: 1724 cm⁻¹ (C=O), 3166 cm⁻¹ (NH); ¹H-NMR (DMSO-d₆)
Compound 13 (imidazo[1,2-a]pyridine) Imidazo-pyridine 3,5-Dimethylisoxazole, tert-butylamine 89 ¹H-NMR: δ 1.4 (s, 9H), 6.8–8.2 (m, aromatic); HRMS: m/z 485.2654 [M+H]⁺
Compound 14 (imidazo[1,2-a]pyridine) Imidazo-pyridine 3,5-Dimethylisoxazole, adamantylamine 87 ¹H-NMR: δ 1.7 (s, 15H), 7.0–8.1 (m, aromatic); HRMS: m/z 579.3121 [M+H]⁺

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that combines the pyrazole and pyridine moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer and anti-inflammatory agent.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 60639-28-3
  • IUPAC Name : 2-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. This reaction is performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often using potassium carbonate or sodium hydride as a base to facilitate nucleophilic substitution. The reaction is usually heated to reflux for several hours to ensure complete conversion of the starting materials .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
DU145 (Prostate)12.50
MDA-MB-231 (Breast)3.79
A549 (Lung)26.00
HepG2 (Liver)49.85

The mechanisms underlying its anticancer activity may involve the inhibition of key signaling pathways and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been recognized for their anti-inflammatory properties. For instance, derivatives similar to this compound have demonstrated effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes (COX) .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : It can alter gene expression patterns associated with cell proliferation and survival.
  • Binding Interactions : The compound may interact with various biomolecules, affecting their function and activity .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity :
    • A series of pyrazole derivatives were synthesized and screened for their cytotoxic effects on different cancer cell lines.
    • The study reported significant antiproliferative activity against breast and lung cancer cells, with IC50 values indicating strong potential for further development as anticancer agents .
  • Anti-inflammatory Evaluation :
    • Research indicated that certain pyrazole compounds exhibited selective COX inhibition with promising anti-inflammatory effects comparable to established drugs like diclofenac .

Q & A

Q. What role does this compound play in coordination chemistry or materials science?

  • Methodological Answer : The pyrazole moiety acts as a ligand for transition metals (e.g., Cu, Zn). Studies using UV-Vis, EPR, or cyclic voltammetry can characterize coordination complexes. notes similar compounds’ roles in forming silk-like protein structures, suggesting biomaterial applications .

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